(2R)-1-(ethylamino)butan-2-ol
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Overview
Description
(2R)-1-(ethylamino)butan-2-ol is a chiral secondary alcohol with the molecular formula C6H15NO. It is an important compound in organic chemistry due to its unique structure and reactivity. The compound features an ethylamino group attached to the second carbon of a butanol backbone, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(ethylamino)butan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-1-(ethylamino)butan-2-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient and enantioselective synthesis of the compound on a larger scale. The reaction conditions, including pressure, temperature, and catalyst choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(ethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (2R)-1-(ethylamino)butan-2-one, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Reduction of the ketone back to the alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetone or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: (2R)-1-(ethylamino)butan-2-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2R)-1-(ethylamino)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including its use in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of (2R)-1-(ethylamino)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s binding affinity and specificity. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(ethylamino)butan-2-ol: The enantiomer of (2R)-1-(ethylamino)butan-2-ol, differing in the spatial arrangement of the ethylamino group.
(2R)-butan-2-ol: A structurally similar compound lacking the ethylamino group, used as a solvent and intermediate in organic synthesis.
(2S)-butan-2-ol: The enantiomer of (2R)-butan-2-ol, also used in various chemical applications.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an ethylamino group and a hydroxyl group. This combination of functional groups imparts distinct reactivity and binding properties, making it a valuable compound in asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
1867059-33-3 |
---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.2 |
Purity |
80 |
Origin of Product |
United States |
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